molecular formula C14H16N2O B7645333 N-Cyclohexyl-3-cyanobenzamide

N-Cyclohexyl-3-cyanobenzamide

Cat. No. B7645333
M. Wt: 228.29 g/mol
InChI Key: HBXWTMITGHOBOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclohexyl-3-cyanobenzamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as CCBA and is a member of the benzamide family of compounds. CCBA has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.

Mechanism of Action

The mechanism of action of CCBA is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. CCBA also activates the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
CCBA has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. CCBA has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, CCBA has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of CCBA is its wide range of biological activities. This makes it a useful compound for studying the mechanisms of inflammation, pain, and cancer growth. However, one limitation of CCBA is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are many future directions for research on CCBA. One area of interest is the development of more efficient synthesis methods for CCBA. Another area of interest is the development of CCBA-based drugs for the treatment of inflammatory conditions, cancer, and neurological disorders. In addition, further studies are needed to fully understand the mechanism of action of CCBA and its potential side effects.

Synthesis Methods

The synthesis of CCBA involves the reaction of cyclohexanone with malononitrile in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with 3-chlorobenzoic acid to form CCBA. The reaction scheme is shown below:

Scientific Research Applications

CCBA has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. CCBA has also been studied for its potential use as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-cyano-N-cyclohexylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c15-10-11-5-4-6-12(9-11)14(17)16-13-7-2-1-3-8-13/h4-6,9,13H,1-3,7-8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXWTMITGHOBOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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